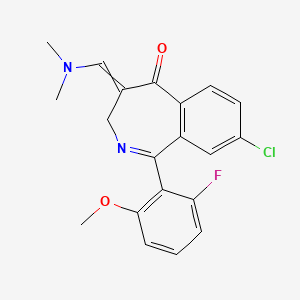

8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one

Cat. No. B8457980

M. Wt: 372.8 g/mol

InChI Key: JHKMNEPSWXSRQR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08653064B2

Procedure details

Trifluoroacetic acid (158 L) and water (8.3 L) were added to a reactor. A solution of 8 (37.8 kg, 90.5 mol) in dichloromethane (63 L) was added via a second reactor to the trifluoroacetic acid solution over a minimum of 60 min while maintaining the temperature between 20 and 30° C. The reactor containing the solution of 8 was rinsed with dichloromethane (19 L) and transferred to the reaction mixture while maintaining the temperature between 20 and 30° C. The mixture was heated to 30 to 35° C. and stirred for at least 19 h until ≧98.0% conversion was obtained by HPLC analysis. The mixture was concentrated under vacuum at 35 to 45° C. until 76 to 79 kg remained in the reactor. Dichloromethane (424 L) was added while maintaining the internal temperature between 20 and 30° C. N,N-Diisopropylethylamine (64 kg, 495 mol) was added over a minimum of 30 min while maintaining the temperature between 20 and 30° C. If the pH was <8.0 then 5 L portions of N,N-diisopropylethylamine were added until the pH was ≧8.0. The mixture was stirred at 20 to 30° C. for a minimum of 2 h until ≧99.0% conversion was obtained by HPLC analysis. Water (378 L) was added while maintaining the temperature between 20 and 25° C. and stirred for 30 min. The phases were separated and the organic phase was washed with a 10% w/w brine solution (38 kg NaCl in 340 kg of water). The phases were separated and the organic phase was dried with sodium sulfate (5.4 kg) for a minimum of 30 min at 20 to 25° C. The mixture was filtered and the reactor that contained the sodium sulfate mixture was rinsed with additional dichloromethane (27 L) and filtered. Dimethylformamide dimethylacetal (152 kg, 1276 mol) was added to the combined filtrate over a minimum of 30 min while maintaining the temperature between 20 and 30° C. The mixture was warmed to 37 to 42° C. and stirred for a minimum of 20 h until ≧99.0% conversion was obtained by HPLC analysis. The reaction mixture was concentrated under vacuum using a jacket temperature of 40 to 45° C. until 234 to 252 kg remained in the reactor. MTBE (355 L) was added at 35 to 40° C. and the resulting mixture was concentrated under vacuum using a jacket temperature of 40 to 45° C. until 414 to 432 kg remained in the reactor. The suspension was cooled to 20 to 25° C. over a minimum of 3 h and stirred for an additional 2 h. The suspension was filtered and washed at 20 to 25° C. while stirring with MTBE (2×50 L) followed by acetone (2×101 L). The wet cake was dried under vacuum at 35 to 45° C. to provide 28.0 kg (83% yield) of 9. 1H NMR (300 MHz, DMSO-d6) δ 7.87 (d, J=8.2 Hz, 1H), 7.63 (s, 1H), 7.58 (d, J=9.4 Hz, 1H), 7.42 (dd, J=6.96, 8.2 Hz, 1H), 6.94 (m, 2H), 4.83 (d, J=12.9 Hz, 1H), 3.44 (d, J=12.9 Hz, 2H), 3.31 (s, 3H), 3.22 (s, 6H); MS (ESI) m/z 373.2 (M+H+, 100%).

Name

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)C(O)=[O:4].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[C:16][CH2:17][NH:18]C(=O)OC(C)(C)C)=[C:11]([C:26](=O)[C:27]2[C:32]([O:33][CH3:34])=[CH:31][CH:30]=[CH:29][C:28]=2[F:35])[CH:10]=1.C(N(CC)C(C)C)(C)C.CO[CH:48](OC)[N:49]([CH3:51])[CH3:50]>ClCCl.O>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]2[C:15](=[O:4])[C:16](=[CH:48][N:49]([CH3:50])[CH3:51])[CH2:17][N:18]=[C:26]([C:27]3[C:32]([O:33][CH3:34])=[CH:31][CH:30]=[CH:29][C:28]=3[F:35])[C:11]=2[CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

158 L

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

8.3 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

37.8 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C=C1)C#CCNC(OC(C)(C)C)=O)C(C1=C(C=CC=C1OC)F)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

63 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

64 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(C(C)C)CC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(C(C)C)CC

|

Step Five

|

Name

|

|

|

Quantity

|

152 kg

|

|

Type

|

reactant

|

|

Smiles

|

COC(N(C)C)OC

|

Step Six

|

Name

|

|

|

Quantity

|

378 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

32.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for at least 19 h until ≧98.0% conversion

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between 20 and 30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor containing the solution of 8

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with dichloromethane (19 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between 20 and 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained by HPLC analysis

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated under vacuum at 35 to 45° C. until 76 to 79 kg

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dichloromethane (424 L) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature between 20 and 30° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between 20 and 30° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 20 to 30° C. for a minimum of 2 h until ≧99.0% conversion

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained by HPLC analysis

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between 20 and 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with a 10% w/w brine solution (38 kg NaCl in 340 kg of water)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic phase was dried with sodium sulfate (5.4 kg) for a minimum of 30 min at 20 to 25° C

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with additional dichloromethane (27 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature between 20 and 30° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was warmed to 37 to 42° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for a minimum of 20 h until ≧99.0% conversion

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained by HPLC analysis

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a jacket temperature of 40 to 45° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

MTBE (355 L) was added at 35 to 40° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the resulting mixture was concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a jacket temperature of 40 to 45° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled to 20 to 25° C. over a minimum of 3 h

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed at 20 to 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring with MTBE (2×50 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet cake was dried under vacuum at 35 to 45° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC2=C(C(C(CN=C2C2=C(C=CC=C2OC)F)=CN(C)C)=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 28 kg | |

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |